molecular formula C30H50N8O7 B549605 H-Ser-phe-leu-leu-arg-OH CAS No. 141685-53-2

H-Ser-phe-leu-leu-arg-OH

Cat. No.: B549605
CAS No.: 141685-53-2
M. Wt: 634.8 g/mol
InChI Key: LJYDIYITSYDTAY-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombin Receptor Activator for Peptide 5 is a synthetic peptide that mimics the action of thrombin, a key enzyme in the coagulation cascade. It is used primarily in scientific research to study the activation of thrombin receptors, particularly Protease Activated Receptor 1. Thrombin Receptor Activator for Peptide 5 has a molecular formula of C30H50N8O7 and a molecular weight of 634.77 g/mol .

Preparation Methods

Thrombin Receptor Activator for Peptide 5 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial production of Thrombin Receptor Activator for Peptide 5 follows similar principles but on a larger scale. The process involves automated peptide synthesizers and rigorous quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Thrombin Receptor Activator for Peptide 5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Thrombin Receptor Activator for Peptide 5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Thrombin Receptor Activator for Peptide 5 exerts its effects by binding to and activating Protease Activated Receptor 1. This activation involves the cleavage of the receptor’s N-terminal domain, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways involving G proteins and other downstream effectors .

Comparison with Similar Compounds

Thrombin Receptor Activator for Peptide 5 is unique in its ability to specifically activate Protease Activated Receptor 1 without the need for thrombin. Similar compounds include:

Thrombin Receptor Activator for Peptide 5 stands out due to its specificity and utility in research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYDIYITSYDTAY-LSBAASHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649491
Record name L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141685-53-2
Record name L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ser-phe-leu-leu-arg-OH
Reactant of Route 2
H-Ser-phe-leu-leu-arg-OH
Reactant of Route 3
H-Ser-phe-leu-leu-arg-OH
Reactant of Route 4
H-Ser-phe-leu-leu-arg-OH
Reactant of Route 5
H-Ser-phe-leu-leu-arg-OH
Reactant of Route 6
H-Ser-phe-leu-leu-arg-OH

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